Anserine

Content Navigation

Anserine solves the critical problem of rapid carnosinase-mediated degradation of carnosine in human plasma, enabling sustained systemic dipeptide levels. - Resistant to serum carnosinase (CN1) via N-methylation; intact bioavailability after oral administration. - pKa 7.04 allows precise intracellular pH buffering at onset of anaerobic exercise. - High-purity standard for HPLC/MS food authenticity and dietary intake studies. Procure as a research-grade powder with global shipping.

CAS Number

Product Name

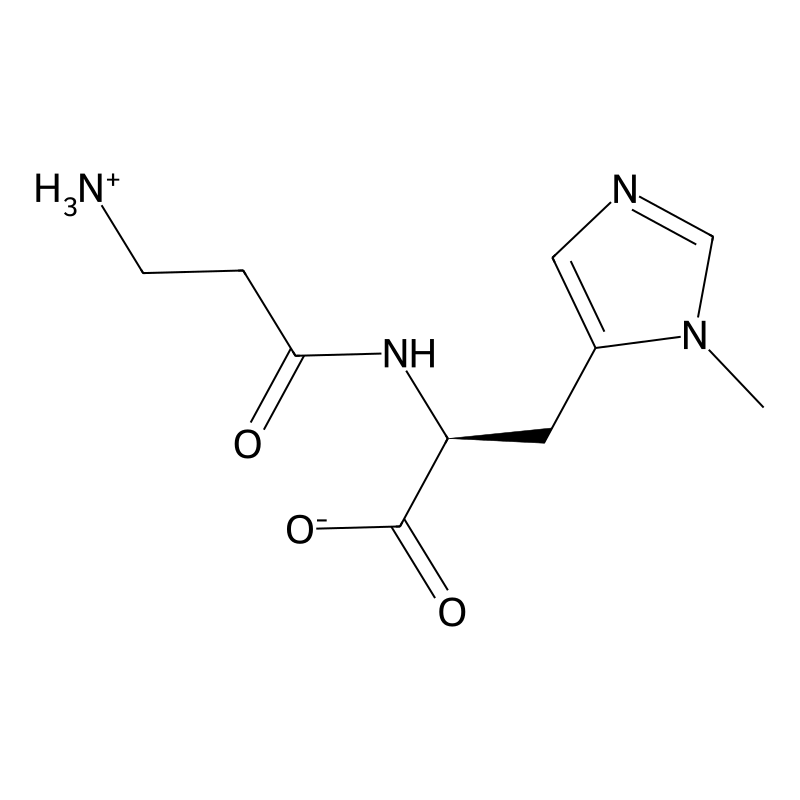

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Anserine (β-alanyl-N-methylhistidine) is a naturally occurring, highly stable imidazole dipeptide characterized by its N-methylation on the histidine imidazole ring. In industrial and research procurement, it is primarily sourced as a premium alternative to standard dipeptides for applications requiring robust physiological buffering, potent antioxidant capacity, and resistance to enzymatic degradation. Its high water solubility and precisely defined acid-base properties make it a critical active pharmaceutical ingredient (API) precursor, formulation additive, and analytical reference standard in sports nutrition, neuroprotection research, and food authenticity analytics .

Research Fit

While carnosine (β-alanyl-L-histidine) is the most common and cost-effective in-class substitute, it fails completely in systemic in vivo models due to its rapid hydrolysis by human serum carnosinase (CN1), which reduces its plasma half-life to under five minutes. Anserine’s specific N-methylation sterically hinders the CN1 active site, preventing rapid cleavage of the peptide bond. Consequently, substituting anserine with carnosine in oral formulations or plasma-exposed assays results in near-zero systemic bioavailability, making anserine the mandatory choice for researchers and formulators requiring sustained intact dipeptide circulation [1].

Substitution Risk: Anserine vs. Carnosine

Anserine (Target)

- Resistant to serum carnosinase-1 hydrolysis

- Higher pK shifts buffering to upper physiological range

- Predominant in avian and fish muscle

Carnosine (Substitute)

- Rapidly degraded by serum carnosinase-1

- Lower pK typical for mid-physiological buffering

- Predominant in mammalian muscle

Serum Carnosinase (CN1) Resistance and Systemic Bioavailability

Human serum carnosinase (CN1) rapidly degrades standard imidazole dipeptides, creating a severe bottleneck for systemic delivery. Clinical pharmacokinetic profiling demonstrates that anserine possesses a 5- to 10-fold longer half-life in human serum compared to carnosine. Following equimolar oral administration, anserine reaches a detectable Cmax of approximately 0.5 µmol/L, whereas carnosine remains below the detection limit due to immediate enzymatic hydrolysis [1].

| Evidence Dimension | Serum Half-Life and Cmax |

| Target Compound Data | 5- to 10-fold longer half-life; Cmax ~0.5 µmol/L |

| Comparator Or Baseline | Carnosine (Half-life < 5 min; Cmax below detection limit) |

| Quantified Difference | Anserine achieves a >500% increase in serum half-life and quantifiable systemic absorption compared to zero detectable baseline for carnosine. |

| Conditions | Human serum (in vivo pharmacokinetic assay) |

Dictates the procurement of anserine over carnosine for any oral or systemic formulation where the intact dipeptide must survive plasma circulation.

Early-Stage Acidosis Buffering via Optimized pKa

The buffering efficacy of imidazole dipeptides is strictly governed by the pKa of their imidazole ring. Potentiometric titration reveals that the N-methylation in anserine shifts its pKa to 7.04, compared to 6.83 for unmethylated carnosine. This structural modification means anserine is significantly more effective at buffering the early stages of cellular acidosis (when pH just begins to drop from physiological 7.4), whereas carnosine only reaches optimal buffering capacity at lower, late-stage fatigue pH levels [1].

| Evidence Dimension | Imidazole ring dissociation constant (pKa) |

| Target Compound Data | pKa = 7.04 |

| Comparator Or Baseline | Carnosine (pKa = 6.83) |

| Quantified Difference | Anserine provides a +0.21 upward shift in pKa, aligning it closer to resting physiological pH. |

| Conditions | Aqueous potentiometric titration at physiological temperatures |

Essential for formulators designing targeted sports nutrition products that require immediate pH stabilization at the onset of high-intensity exercise.

Competitive Inhibition of Dizinc Carnosinase 1 (CN1)

Beyond its own stability, anserine acts as a temporary competitive inhibitor of the CN1 enzyme. Molecular dynamics simulations and enzymatic assays show that the bulky, dehydrated methylated imidazole moiety of anserine binds to the dizinc active site of CN1 but promotes non-productive poses that retard hydrolytic activity. In contrast, carnosine fits optimally for rapid cleavage. This allows anserine to be utilized in co-formulations to artificially extend the half-life of other susceptible dipeptides [1].

| Evidence Dimension | CN1 Active Site Hydrolytic Retardation |

| Target Compound Data | Bulky methylated imidazole promotes non-productive poses, retarding catabolism |

| Comparator Or Baseline | Carnosine (Optimal binding pose for rapid dizinc-mediated hydrolysis) |

| Quantified Difference | Anserine sterically blocks the CN1 active site, acting as a competitive inhibitor rather than a rapid substrate. |

| Conditions | Molecular dynamics simulation of CN1 homodimer active site |

Justifies the procurement of anserine as a functional excipient or co-active to protect and stabilize carnosine in mixed-dipeptide therapeutic formulations.

Systemic Cognitive and Cardiovascular Formulations

Because anserine resists CN1-mediated degradation in human plasma, it is the required dipeptide for oral supplements and functional foods targeting neuroprotection and systolic dysfunction. Carnosine cannot be used for these systemic targets without the co-administration of synthetic carnosinase inhibitors [1].

Early-Onset Fatigue Buffering in Sports Nutrition

Leveraging its specific pKa of 7.04, anserine is formulated into elite sports nutrition matrices to buffer intracellular pH drops immediately at the onset of anaerobic exercise, complementing carnosine which buffers at lower pH thresholds [2].

Analytical Standard for Dietary Dipeptide Profiling

Due to the distinct distribution of dipeptides in different animal tissues (e.g., high anserine in poultry vs. high carnosine in beef), purified anserine is procured as a critical analytical standard for HPLC and mass spectrometry workflows to quantify dietary intake and authenticate meat sources in food quality control [1].

Application Fit

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Other CAS

Wikipedia

2: Hubbard MJ, Hildebrand BA, Battafarano MM, Battafarano DF. Common Soft Tissue Musculoskeletal Pain Disorders. Prim Care. 2018 Jun;45(2):289-303. doi: 10.1016/j.pop.2018.02.006. Review. PubMed PMID: 29759125.

3: Jozanović M, Sakač N, Sak-Bosnar M, Carrilho E. A simple and reliable new microchip electrophoresis method for fast measurements of imidazole dipeptides in meat from different animal species. Anal Bioanal Chem. 2018 Apr 30. doi: 10.1007/s00216-018-1087-6. [Epub ahead of print] PubMed PMID: 29707755.

4: Ariff MAM, Ros MIAC, Yahaya NHM. Painful Pes Anserine Bursitis Following Total Knee Replacement Surgery: Two cases. Sultan Qaboos Univ Med J. 2018 Feb;18(1):e97-e99. doi: 10.18295/squmj.2018.18.01.016. Epub 2018 Apr 4. PubMed PMID: 29666689; PubMed Central PMCID: PMC5892821.

5: Kiel J, Kaiser K. Adductor Strain. 2018 Apr 4. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK493166/ PubMed PMID: 29630218.

6: Weigand T, Singler B, Fleming T, Nawroth P, Klika KD, Thiel C, Baelde H, Garbade SF, Wagner AH, Hecker M, Yard BA, Amberger A, Zschocke J, Schmitt CP, Peters V. Carnosine Catalyzes the Formation of the Oligo/Polymeric Products of Methylglyoxal. Cell Physiol Biochem. 2018;46(2):713-726. doi: 10.1159/000488727. Epub 2018 Mar 29. PubMed PMID: 29621776.

7: Kwiatkowski S, Kiersztan A, Drozak J. Biosynthesis of carnosine and related dipeptides in vertebrates. Curr Protein Pept Sci. 2018 Feb 26. doi: 10.2174/1389203719666180226155657. [Epub ahead of print] PubMed PMID: 29484990.

8: Zawadzki A, Alloo C, Grossi AB, do Nascimento ESP, Almeida LC, Bogusz Junior S, Skibsted LH, Cardoso DR. Effect of hop β-acids as dietary supplement for broiler chickens on meat composition and redox stability. Food Res Int. 2018 Mar;105:210-220. doi: 10.1016/j.foodres.2017.10.072. Epub 2017 Dec 20. PubMed PMID: 29433209.

9: Mousavi H, Mohammadi M, Aghdam HA. Injury to the Infrapatellar Branch of the Saphenous Nerve during ACL Reconstruction with Hamstring Tendon Autograft: A Comparison between Oblique and Vertical Incisions. Arch Bone Jt Surg. 2018 Jan;6(1):52-56. PubMed PMID: 29430496; PubMed Central PMCID: PMC5799601.

10: Sapp GH, Herman DC. Pay Attention to the Pes Anserine in Knee Osteoarthritis. Curr Sports Med Rep. 2018 Feb;17(2):41. doi: 10.1249/JSR.0000000000000449. PubMed PMID: 29420344.

11: Resorlu M, Doner D, Karatag O, Toprak CA. The Relationship between Chondromalacia Patella, Medial Meniscal Tear and Medial Periarticular Bursitis in Patients with Osteoarthritis. Radiol Oncol. 2017 Nov 29;51(4):401-406. doi: 10.1515/raon-2017-0053. eCollection 2017 Dec. PubMed PMID: 29333118; PubMed Central PMCID: PMC5765316.

12: Eltahan HM, Bahry MA, Yang H, Han G, Nguyen LTN, Ikeda H, Ali MN, Amber KA, Furuse M, Chowdhury VS. Central NPY-Y5 sub-receptor partially functions as a mediator of NPY-induced hypothermia and affords thermotolerance in heat-exposed fasted chicks. Physiol Rep. 2017 Dec;5(23). doi: 10.14814/phy2.13511. PubMed PMID: 29208684; PubMed Central PMCID: PMC5727273.

13: Kranz M, Viton F, Smarrito-Menozzi C, Hofmann T. Sensomics-Based Molecularization of the Taste of Pot-au-Feu, a Traditional Meat/Vegetable Broth. J Agric Food Chem. 2018 Jan 10;66(1):194-202. doi: 10.1021/acs.jafc.7b05089. Epub 2017 Dec 19. PubMed PMID: 29200278.

14: Katakura Y, Totsuka M, Imabayashi E, Matsuda H, Hisatsune T. Anserine/Carnosine Supplementation Suppresses the Expression of the Inflammatory Chemokine CCL24 in Peripheral Blood Mononuclear Cells from Elderly People. Nutrients. 2017 Oct 31;9(11). pii: E1199. doi: 10.3390/nu9111199. PubMed PMID: 29088099; PubMed Central PMCID: PMC5707671.

15: Mun JU, Cho HR, Bae SM, Park SK, Choi SL, Seo MS, Lim YS, Rn SHW, Kim YU. Effect of polydeoxyribonucleotide injection on pes anserine bursitis: A case report. Medicine (Baltimore). 2017 Oct;96(43):e8330. doi: 10.1097/MD.0000000000008330. PubMed PMID: 29069005; PubMed Central PMCID: PMC5671838.

16: Peters V, Zschocke J, Schmitt CP. Carnosinase, diabetes mellitus and the potential relevance of carnosinase deficiency. J Inherit Metab Dis. 2018 Jan;41(1):39-47. doi: 10.1007/s10545-017-0099-2. Epub 2017 Oct 13. Review. PubMed PMID: 29027595.

17: Kaneko J, Enya A, Enomoto K, Ding Q, Hisatsune T. Anserine (beta-alanyl-3-methyl-L-histidine) improves neurovascular-unit dysfunction and spatial memory in aged AβPPswe/PSEN1dE9 Alzheimer's-model mice. Sci Rep. 2017 Oct 3;7(1):12571. doi: 10.1038/s41598-017-12785-7. PubMed PMID: 28974740; PubMed Central PMCID: PMC5626714.

18: Yang Y, Ye Y, Wang Y, Sun Y, Pan D, Cao J. Effect of high pressure treatment on metabolite profile of marinated meat in soy sauce. Food Chem. 2018 Feb 1;240:662-669. doi: 10.1016/j.foodchem.2017.08.006. Epub 2017 Aug 2. PubMed PMID: 28946326.

19: Keyhani S, Mardani-Kivi M. Anatomical Repair of Stener-like Lesion of Medial Collateral Ligament: A case Series and Technical Note. Arch Bone Jt Surg. 2017 Jul;5(4):255-258. PubMed PMID: 28913384; PubMed Central PMCID: PMC5592368.

20: Yang Y, Ye Y, Pan D, Sun Y, Wang Y, Cao J. Metabonomics profiling of marinated meat in soy sauce during processing. J Sci Food Agric. 2018 Mar;98(4):1325-1331. doi: 10.1002/jsfa.8596. Epub 2017 Sep 11. PubMed PMID: 28758223.

Explore Compound Types